![molecular formula C17H26N2OS B5635250 1-(3-methylbutanoyl)-4-[4-(methylthio)benzyl]piperazine CAS No. 5931-14-6](/img/structure/B5635250.png)
1-(3-methylbutanoyl)-4-[4-(methylthio)benzyl]piperazine
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Overview
Description
The chemical compound 1-(3-methylbutanoyl)-4-[4-(methylthio)benzyl]piperazine belongs to the piperazine class, which is widely studied for its diverse pharmacological properties and applications in chemical synthesis. Piperazines are notable for their versatility in drug development, serving as building blocks for compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions or condensation reactions. For example, piperazines can be synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution, or by the action of 1-methyl piperazine with appropriate dibasic acid chlorides in benzene solution, leading to various substituted piperazines (Tung, 1957).
properties
IUPAC Name |
3-methyl-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-14(2)12-17(20)19-10-8-18(9-11-19)13-15-4-6-16(21-3)7-5-15/h4-7,14H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBFLRXUDJFIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353473 |
Source
|
Record name | 3-Methyl-1-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-butan-1-one | |
CAS RN |
5931-14-6 |
Source
|
Record name | 3-Methyl-1-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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